molecular formula C11H14O5 B13872961 2-((3,4-Dimethoxybenzyl)oxy)acetic acid

2-((3,4-Dimethoxybenzyl)oxy)acetic acid

Cat. No.: B13872961
M. Wt: 226.23 g/mol
InChI Key: JMVIWVWKEYPMIG-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methoxy]acetic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of phenylacetic acid, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)methoxy]acetic acid typically involves the reaction of 3,4-dimethoxybenzyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of prostaglandin biosynthesis, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-Dimethoxyphenyl)methoxy]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methoxy]acetic acid

InChI

InChI=1S/C11H14O5/c1-14-9-4-3-8(5-10(9)15-2)6-16-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)

InChI Key

JMVIWVWKEYPMIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)COCC(=O)O)OC

Origin of Product

United States

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